6-chloro-3,4-dihydro-1H-quinolin-2-one

Description

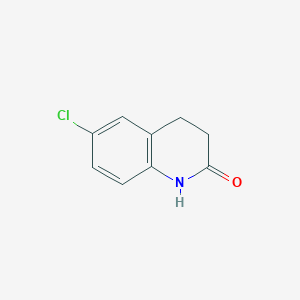

Structure

2D Structure

Properties

IUPAC Name |

6-chloro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDOVTGWTBEYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459758 | |

| Record name | 6-chloro-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19358-40-8 | |

| Record name | 6-chloro-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 6 Chloro 3,4 Dihydro 1h Quinolin 2 One and Its Derivatives

Established Synthetic Pathways for Dihydroquinolin-2(1H)-ones

The synthesis of dihydroquinolin-2(1H)-ones, including the 6-chloro substituted variant, is a well-explored area of organic chemistry, driven by the prevalence of this core in bioactive molecules.

Catalytic Annulation Approaches (e.g., α,β-Unsaturated N-Arylamides)

Catalytic annulation of α,β-unsaturated N-arylamides stands as a significant and versatile strategy for constructing the dihydroquinolin-2(1H)-one framework. mdpi.comresearchgate.net This approach involves the formation of a new ring fused to the aryl group of the starting N-arylamide. Various catalytic systems have been developed to facilitate this transformation, which can proceed through different mechanistic manifolds, including those involving electrophilic, radical, or photochemical steps. mdpi.comresearchgate.net A notable example is the palladium-catalyzed oxidative annulation of acrylamides with benzyne (B1209423) precursors, which provides a direct, one-step synthesis of quinolinones with high efficiency. nih.gov

The general applicability of this method allows for the introduction of a wide array of substituents on both the aromatic ring and the newly formed heterocyclic ring, making it a powerful tool for generating libraries of dihydroquinolin-2(1H)-one derivatives. The choice of catalyst and reaction conditions can influence the reaction pathway and the stereochemical outcome of the product.

Electrophilic Cyclization Reactions

Electrophilic cyclization is a classical and widely employed method for the synthesis of dihydroquinolin-2(1H)-ones. mdpi.com This approach typically involves the cyclization of N-aryl-α,β-unsaturated amides or related precursors under the influence of an electrophilic agent. mdpi.com The reaction proceeds through the activation of the unsaturated bond by an electrophile, followed by an intramolecular attack from the electron-rich aromatic ring. bohrium.com

A variety of electrophiles can be utilized, including halogens (I₂, Br₂), selenium reagents (PhSeBr), and sulfenylating agents (p-O₂NC₆H₄SCl), leading to the incorporation of these functionalities at the 3-position of the dihydroquinolinone ring. researchgate.netnih.gov The reaction conditions are generally mild, and the method tolerates a range of functional groups. nih.gov

Table 1: Examples of Electrophilic Cyclization Reagents for Quinoline (B57606) Synthesis

| Electrophile | Reagent(s) | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Iodine | ICl, NaHCO₃ | MeCN | Room Temp | nih.gov |

| Bromine | Br₂ | --- | --- | nih.gov |

| Selenium | PhSeBr | --- | --- | nih.gov |

The mechanism involves the formation of a cyclic intermediate which, upon rearomatization, yields the final product. The choice of the electrophile and the substitution pattern on the aromatic ring can influence the regioselectivity of the cyclization.

Radical-Initiated Cyclization Strategies

Radical-initiated cyclization reactions have emerged as a powerful tool for the synthesis of dihydroquinolin-2(1H)-ones, offering alternative pathways to traditional ionic methods. mdpi.comresearchgate.net These reactions involve the generation of a radical species that undergoes an intramolecular cyclization onto the aromatic ring of an N-arylamide precursor. mdpi.com Various methods can be employed to generate the initial radical, including the use of radical initiators or transition metal catalysts. mdpi.comcolumbia.edu

One notable strategy involves the copper-catalyzed tandem radical addition/cyclization of N-arylcinnamamides with compounds that can serve as radical precursors, such as benzyl (B1604629) hydrocarbons. mdpi.com For instance, using Cu₂O as a catalyst and tert-butylperoxy benzoate (B1203000) (TBPB) as an oxidant, N-phenylcinnamamides can react with toluene (B28343) derivatives to afford 3,4-disubstituted dihydroquinolin-2(1H)-ones in moderate to good yields. mdpi.com A key feature of this transformation is the formation of the trans-diastereomer exclusively. mdpi.com

Another approach utilizes a metal-free protocol where K₂S₂O₈ acts as an oxidant to initiate the tandem cyclization of N-arylcinnamamides with pentane-2,4-dione. mdpi.com This method avoids the use of transition metals, which can be advantageous in certain synthetic contexts. mdpi.com Iron-catalyzed cascade radical cyclizations have also been developed, using germanium hydrides as radical precursors to synthesize substituted indolin-2-ones and related structures. rsc.orgnih.gov

The general mechanism for these radical cyclizations involves the formation of an initial radical, which then adds to the double bond of the N-arylamide. The resulting radical intermediate undergoes an intramolecular cyclization onto the aromatic ring, followed by a final oxidation or hydrogen atom abstraction step to yield the dihydroquinolin-2(1H)-one product. mdpi.com

Photochemical Cyclization Reactions

Photochemical cyclization reactions provide a unique and often mild approach to the synthesis of dihydroquinolin-2(1H)-ones. mdpi.comresearchgate.net These reactions utilize light to promote the formation of the heterocyclic ring system, often proceeding through excited state intermediates. uct.ac.zaorganic-chemistry.org

One prominent method involves the visible-light-mediated triplet energy transfer for the cyclization of N-arylacrylamides. uct.ac.zaorganic-chemistry.org This can be achieved using photocatalysts such as iridium complexes. uct.ac.za A metal- and additive-free photoredox cyclization of N-arylacrylamides has also been developed using the organic light-emitting molecule 4CzIPN as the photocatalyst. organic-chemistry.org

The mechanism of these photochemical cyclizations can vary. In some cases, an electron donor-acceptor (EDA) complex forms between the reactants upon irradiation, leading to a radical annulation. nih.gov In other instances, ultraviolet light irradiation can enable a cyclization via energy transfer and a subsequent 1,3-hydrogen shift. organic-chemistry.org These methods are attractive due to their often mild reaction conditions and the ability to access unique reactivity patterns not easily achievable through thermal methods. The photochemical approach has been successfully applied to the synthesis of a variety of substituted dihydroquinolinones. uct.ac.zaorganic-chemistry.org

Benzotriazole-Mediated Nucleophilic Acyl Substitution

Benzotriazole (B28993) has proven to be a versatile auxiliary in organic synthesis, and its application extends to the formation of heterocyclic compounds. In the context of dihydroquinolin-2-one synthesis, benzotriazole can be employed as a leaving group in nucleophilic acyl substitution reactions, facilitating the construction of the core structure. nih.gov

The general strategy involves the use of N-acylbenzotriazoles, which are reactive acylating agents. These can be prepared from the corresponding carboxylic acids and benzotriazole. The N-acylbenzotriazole can then react with an appropriate aniline (B41778) derivative. The benzotriazole moiety acts as an excellent leaving group, promoting the formation of the amide bond. Subsequent intramolecular cyclization, often acid-catalyzed, leads to the formation of the dihydroquinolin-2-one ring system.

This methodology offers a reliable route for the formation of the amide precursor to the dihydroquinolin-2-one. The stability and reactivity of N-acylbenzotriazoles make them valuable intermediates in multi-step synthetic sequences. nih.gov

Intramolecular Friedel-Crafts Alkylation Precursors

The intramolecular Friedel-Crafts alkylation is a fundamental and powerful method for the formation of cyclic structures, including dihydroquinolin-2(1H)-ones. masterorganicchemistry.com This reaction involves the cyclization of a suitable precursor containing an aromatic ring and an electrophilic alkylating side chain, catalyzed by a Lewis or Brønsted acid. masterorganicchemistry.comnih.gov

For the synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one, a common precursor is N-(4-chlorophenyl)-3-halopropanamide, such as N-(4-chlorophenyl)-3-chloropropanamide. In the presence of a strong acid catalyst like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), the carbonyl group of the amide is activated, and the terminal halide acts as a leaving group, generating an electrophilic center that is attacked by the electron-rich aromatic ring at the ortho position to the activating amino group. mdpi.compreprints.org

Table 2: Common Catalysts for Intramolecular Friedel-Crafts Alkylation

| Catalyst | Type | Reference |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Lewis Acid | mdpi.compreprints.org |

| Polyphosphoric Acid (PPA) | Brønsted Acid | mdpi.commasterorganicchemistry.compreprints.org |

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | mdpi.compreprints.org |

| Trifluoroacetic Acid (TFA) | Brønsted Acid | mdpi.compreprints.org |

The success of this reaction is highly dependent on the nature of the substrate and the reaction conditions. The substitution pattern on the aromatic ring can significantly influence the feasibility and regioselectivity of the cyclization. For instance, electron-donating groups on the aromatic ring generally facilitate the reaction. This method is particularly useful for the synthesis of 6-membered rings. masterorganicchemistry.com

Targeted Synthesis of this compound

The targeted synthesis of this compound involves specific precursors and carefully controlled reaction conditions to achieve the desired chlorinated quinolinone structure.

Specific Precursors and Reaction Conditions

A common synthetic route to 6-hydroxy-3,4-dihydroquinolinone, a related compound, involves the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide. google.com This reaction is typically carried out at high temperatures, ranging from 150°C to 220°C, using a Lewis acid catalyst like aluminum chloride in a high-boiling solvent such as dimethyl sulfoxide (B87167) (DMSO) or a high-boiling amide or amine. google.com The reaction is generally complete within 30 minutes to 2 hours. google.com

Another approach involves the reaction of p-alkoxyaniline with 3-chloropropionyl chloride to form N-(4-alkoxyphenyl)-3-chloropropenamide. This intermediate is then dissolved in an organic solvent with palladium chloride as a catalyst and heated to 100-110°C under pressure to yield the crude 6-hydroxy-3,4-dihydro-2(1H)-quinolinone. google.com A similar method starting with aniline and 3-chloropropionyl chloride, followed by cyclization, nitrification, reduction, and diazotization hydrolysis, can also produce 6-hydroxy-3,4-dihydro-2(1H)-quinolinone. patsnap.com

More specifically for the synthesis of this compound, a method has been developed involving the reaction of 2-amino-5-chlorobenzaldehyde (B1272629) derivatives with ethyl acetoacetate (B1235776) in the presence of cobalt (Co(0)) and copper (Cu(0)) nanoparticle-doped aerogels as a catalyst. This Friedlander reaction proceeds under mild conditions (50°C) and results in high yields. tandfonline.com

Table 1: Selected Precursors and Conditions for Dihydroquinolinone Synthesis

| Precursor 1 | Precursor 2 | Catalyst | Solvent | Temperature | Product |

| N-(4-methoxyphenyl)-3-chloropropionamide | - | Lewis Acid (e.g., AlCl₃) | DMSO or high-boiling amide/amine | 150-220°C | 6-hydroxy-3,4-dihydroquinolinone |

| p-Alkoxyaniline | 3-Chloropropionyl chloride | Palladium chloride | Organic solvent | 100-110°C | 6-hydroxy-3,4-dihydro-2(1H)-quinolinone |

| Aniline | 3-Chloropropionyl chloride | - | - | - | 6-hydroxy-3,4-dihydro-2(1H)-quinolinone |

| 2-Amino-5-chlorobenzaldehyde derivatives | Ethyl acetoacetate | Co(0) and Cu(0) nanoparticle-doped aerogels | - | 50°C | This compound |

Strategies for Halogenated Quinolinone Derivatives

The synthesis of halogenated quinolinone derivatives often employs specific strategies to introduce the halogen atom at a desired position on the quinoline ring. For instance, the introduction of a fluorine atom at the C-6 position has been shown to significantly improve the activity spectrum of quinolin-4-ones. mdpi.com

One general strategy for synthesizing 2-halogenated quinolines involves the halide-mediated intramolecular cyclization of o-alkynylaryl isocyanides. oup.com Treating o-alkynylaryl isocyanides with triethylamine (B128534) in chloroform (B151607) leads to the formation of 2-chloroquinoline (B121035) derivatives in good yields. oup.com This method can be adapted to produce other halogenated quinolines by using different halogen sources, such as bromoform (B151600) for bromination and various fluoride (B91410) and iodide sources for fluorination and iodination. oup.com

Another approach for synthesizing chloro-substituted quinolines is the Meth-Cohn synthesis, which utilizes Vilsmeier's reagent (dimethylformamide and phosphorus oxychloride) to produce 2-chloro-substituted quinoline-3-carbaldehydes from acetanilides. nih.gov Furthermore, a ruthenium-catalyzed reaction between anilines and 1,3-diols can be used to synthesize substituted quinolines, including 6-chloro-3-methylquinoline. rsc.org

Green Chemistry Principles in Dihydroquinolinone Synthesis

Traditional methods for quinoline synthesis often involve harsh conditions, toxic solvents, and low yields, prompting the development of more environmentally friendly approaches. acs.orgresearchgate.net Green chemistry principles are increasingly being applied to the synthesis of dihydroquinolinones to address these issues. nih.govnumberanalytics.com

Key green strategies include:

Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives like water or ethanol (B145695). organic-chemistry.orgrsc.org For example, a tandem reaction of penta-3,4-dien-2-ones with pyridine (B92270) in aqueous ethanol has been developed for the synthesis of 3,4-dihydroquinolizin-2-one derivatives. rsc.org

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts. organic-chemistry.org A metal- and additive-free photoredox cyclization of N-arylacrylamides provides dihydroquinolinones in good yields. organic-chemistry.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, often leading to shorter reaction times and higher yields. tandfonline.comorganic-chemistry.org The Friedländer synthesis of quinolines has been efficiently carried out using microwave irradiation in ethanol with a reusable solid acid catalyst. organic-chemistry.orgmdpi.com

Use of Reusable Catalysts: Employing catalysts that can be easily recovered and reused, reducing waste and cost. researchgate.netnumberanalytics.com Nafion NR50, a solid acid catalyst, has been used for the eco-friendly synthesis of polysubstituted quinolines and can be reused. organic-chemistry.org

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel, which minimizes waste and improves efficiency. tandfonline.comtandfonline.com

Challenges and Future Directions in Synthetic Approaches

Despite significant progress, challenges remain in the synthesis of dihydroquinolinones.

Current Challenges:

Harsh Reaction Conditions: Many classical synthesis methods still require high temperatures and strong acids or bases. researchgate.netmdpi.com

Limited Substrate Scope: Some methods have a narrow range of applicable starting materials, particularly for producing 3-substituted dihydroquinolinones. mdpi.com

Regioselectivity: Controlling the position of substituents on the quinoline ring can be difficult, often leading to mixtures of isomers that are challenging to separate. mdpi.com

Scalability: Scaling up laboratory procedures for industrial production can be problematic, especially for methods that are not cost-effective or generate significant waste. mdpi.com

Purification: The isolation and purification of the final product from the reaction mixture can be a complex and resource-intensive process. mdpi.com

Future Directions:

The future of dihydroquinolinone synthesis lies in the development of more efficient, selective, and sustainable methods. nih.govnumberanalytics.com Key areas of focus include:

Development of Novel Catalysts: The design of new catalysts, including biocatalysts and more efficient heterogeneous catalysts, will be crucial for milder and more selective transformations. numberanalytics.com

C-H Functionalization: Direct functionalization of C-H bonds is an attractive strategy for creating functionalized quinolines in a more atom-economical way. researchgate.net

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to improved yields and safety, and easier scalability.

Computational Chemistry: Integrating computational tools to predict reaction outcomes and guide catalyst design can accelerate the development of new synthetic methodologies. mdpi.com

Broader Application of Green Methodologies: Continued efforts to replace hazardous reagents and solvents, reduce energy consumption, and minimize waste generation will be paramount. nih.gov

The ongoing research in these areas promises to deliver innovative and practical solutions for the synthesis of this compound and its derivatives, facilitating their further investigation and potential application. nih.gov

Iii. Pharmacological Landscape and Biological Activities of 6 Chloro 3,4 Dihydro 1h Quinolin 2 One

Overview of Dihydroquinolinone Pharmacophores

The 3,4-dihydro-2(1H)-quinolin-2-one, also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ), represents a privileged bicyclic structure in medicinal chemistry. bohrium.comnih.gov This scaffold is found in a variety of natural and synthetic compounds that exhibit a wide range of biological effects, interacting with various pharmaceutical target proteins. bohrium.comnih.gov Compounds containing the 2O-THQ core have demonstrated diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, with some derivatives gaining approval for clinical use. bohrium.com The structural features of the dihydroquinolinone moiety, which include a benzene (B151609) ring fused to a lactam ring, provide a versatile framework for molecular interactions with biological targets. bohrium.com The development of pharmacophore models based on quinolone derivatives, targeting specific enzymes like DNA gyrase, highlights key features such as hydrophobic regions, hydrogen bond acceptors and donors, aromatic moieties, and potential halogen bond donors as crucial for activity. nih.gov

Anticoagulant Activity and Factor XIa (FXIa) Inhibition

Inhibition of coagulation Factor XIa (FXIa) has emerged as a promising strategy for the development of new anticoagulant therapies. bohrium.comnih.gov This approach is attractive because it may offer robust protection against thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. bohrium.comnih.gov FXI is a key component of the intrinsic pathway of coagulation, and its activated form, FXIa, amplifies the generation of thrombin. nih.govbohrium.com Therefore, inhibiting FXIa can effectively block pathologic thrombus formation while preserving normal hemostasis. bohrium.comresearchgate.net Derivatives of the quinoline (B57606) scaffold have been investigated as potent and selective inhibitors of FXIa. bohrium.comnih.gov

Factor XIa is a serine protease that plays a crucial role in the coagulation cascade by activating Factor IX, which leads to a burst in thrombin generation. nih.govbohrium.com Inhibition of FXIa disrupts this amplification loop. Dihydroquinolinone-based compounds and their analogs, such as tetrahydroquinoline derivatives, have been identified as reversible, small-molecule inhibitors of FXIa. bohrium.com These inhibitors typically function by binding to the active site of the enzyme, preventing it from interacting with its natural substrate. researchgate.net The development of these inhibitors often involves optimizing their structure to enhance binding affinity and selectivity for FXIa over other related serine proteases. researchgate.netnih.gov

The nature of the halogen substituent on a pharmacologically active molecule can significantly influence its properties, including binding affinity and bioavailability. Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties. youtube.com

When comparing chlorinated and brominated analogs, differences in electronegativity, size, and lipophilicity come into play. Bromine is less electronegative but larger and generally more lipophilic than chlorine. These differences can affect how the molecule interacts with the target protein's binding pocket. In some contexts, brominated compounds have shown higher potency than their chlorinated counterparts. nih.gov For instance, studies on other classes of compounds have shown that brominated variants can exhibit slightly higher antimicrobial potency. nih.gov

However, the formation of brominated byproducts during water disinfection has been linked to greater toxicity than their chlorinated analogues, indicating that bromine can be a more effective, and potentially more reactive, halogenating agent. nih.gov In terms of drug development, increasing lipophilicity by switching from a chloro to a bromo substituent might enhance membrane permeability but could also lead to increased metabolic turnover in the liver, potentially reducing bioavailability. youtube.com The optimal halogen is therefore context-dependent, and a careful balance must be struck to achieve both high potency and favorable pharmacokinetic properties. youtube.com

Antimicrobial Efficacy

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Derivatives of 8-hydroxyquinoline (B1678124), for example, are known for their antimicrobial properties. researchgate.net The 3,4-dihydro-2(1H)-quinolin-2-one structure also serves as a basis for compounds with potential antibacterial activity against a range of pathogens. bohrium.com

Derivatives based on the quinoline and dihydroquinolinone frameworks have demonstrated activity against various Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Quinoline derivatives have shown potent activity against S. aureus. nih.gov Furthermore, extracts containing phenolic compounds have demonstrated strong antibacterial effects against this pathogen, with low minimum inhibitory concentrations (MIC). nih.gov

Pseudomonas aeruginosa : Certain 8-hydroxyquinoline derivatives have displayed significant activity against P. aeruginosa. nih.gov

Klebsiella pneumoniae : Potent activity against K. pneumoniae has been observed with specific quinoline derivatives. nih.gov

Escherichia coli : Hawthorn extracts containing polyphenols showed antibacterial activity against E. coli. nih.gov

Salmonella typhimurium : Extracts rich in phenolic compounds have also been effective against S. typhimurium. nih.gov

The table below summarizes the observed antibacterial activity of related quinoline structures against the specified bacteria.

| Bacterial Strain | Activity of Related Quinoline Compounds |

| Staphylococcus aureus | Potent activity observed. nih.gov |

| Pseudomonas aeruginosa | Potent activity observed. nih.gov |

| Klebsiella pneumoniae | Potent activity observed. nih.gov |

| Escherichia coli | Activity observed. nih.gov |

| Salmonella typhimurium | Activity observed. nih.gov |

The antibacterial efficacy of dihydroquinolinone derivatives can be significantly influenced by specific structural modifications.

C-6 Halogenation : The presence and nature of a halogen atom on the aromatic ring is a critical determinant of biological activity. nih.gov Halogenation, such as the chloro group at the C-6 position, can enhance the antimicrobial properties of a compound. researchgate.net Studies on other halogenated molecules have shown a clear correlation between halogenation and increased antimicrobial activity, particularly against Gram-positive bacteria. nih.gov The halogen can influence the electronic properties of the molecule and its ability to form key interactions, such as halogen bonds, within the target's active site. nih.govnih.gov

Thiosemicarbazone Moiety : The incorporation of a thiosemicarbazone moiety is a well-known strategy for developing potent antimicrobial agents. ekb.egnih.govdergipark.org.tr Thiosemicarbazones are a class of compounds recognized for their broad spectrum of pharmacological activities, including antibacterial effects. researchgate.netnih.gov These molecules contain a flexible structure with nitrogen and sulfur atoms that can act as good chelating ligands for metal ions, which is one mechanism attributed to their antimicrobial action. dergipark.org.tr The biological activity of thiosemicarbazone derivatives is often dependent on the nature of the substituents on the thiosemicarbazone group itself. researchgate.netekb.eg

Antimycobacterial Activity

Derivatives of quinolones have been identified as potential agents against Mycobacterium tuberculosis. nih.gov In the search for new treatments for tuberculosis (TB), a series of quinolone derivatives were designed and synthesized, showing promising in vitro activity against the M. tuberculosis H37Rv strain. nih.gov Specifically, compounds 6b6, 6b12, and 6b21 demonstrated significant efficacy with Minimum Inhibitory Concentration (MIC) values between 1.2 and 3 μg/mL. nih.gov These compounds also proved effective against a multidrug-resistant (MDR-TB) strain and were found to be non-toxic to A549 and Vero cells. nih.gov Further testing of compound 6b21 indicated that it specifically inhibits M. tuberculosis. nih.gov

The structure-activity relationship (SAR) studies revealed that the presence and position of substituent groups on the quinolone structure are crucial for their antimycobacterial activity. For instance, the introduction of certain groups at the para-position, such as –F, –OCF3, and N,N-dimethylamino, led to a loss of activity. nih.gov Conversely, double methoxy (B1213986) substituted compounds generally exhibited better anti-tubercular activity than single substituted ones. nih.gov These findings suggest that quinolone derivatives, including those related to 6-chloro-3,4-dihydro-1H-quinolin-2-one, could serve as a foundation for developing new anti-TB drugs. nih.gov

Additionally, a series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles, which incorporate an isonicotinoyl scaffold similar to the anti-TB drug isoniazid (B1672263) (INH), were synthesized and tested. nih.gov These compounds were found to inhibit the biosynthesis of mycolic acid, a key component of the mycobacterial cell wall. nih.gov One compound, 3-(2-furyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl)pyrazole (2f), was active against INH-resistant strains. nih.gov Another compound, 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl)-pyrazole (2a), showed even greater potency than INH against non-tuberculous mycobacteria. nih.gov

Antifungal Activity

Quinolone and quinoline derivatives have demonstrated notable antifungal properties against a variety of fungal strains. For instance, a series of 2-aryl-6-chloro-3,4-dihydroisoquinolin-2-ium bromides were synthesized and showed activity against the phytopathogenic fungi Alternaria alternata, Curvularia lunata, and Valsa mali. nih.gov Many of these compounds exhibited higher inhibition rates than the commercial fungicide azoxystrobin. nih.gov The structure-activity relationship analysis indicated that substituents on the C-ring, such as 2'-F, 4'-F, or 2'-CH3, could significantly enhance antifungal activity. nih.gov

Similarly, a series of new 6-(tert-butyl)-8-chloro-2,3-dimethyl quinoline derivatives displayed excellent protective efficacy against Pyricularia oryzae, the fungus responsible for rice blast. researchgate.net All but one of the synthesized compounds showed 100% protective efficacy at a concentration of 100 ppm. researchgate.net

Furthermore, 7-chloro-4-arylhydrazonequinolines have been evaluated for their in vitro antifungal activity against several oral fungi, including various Candida species. researchgate.net Some of these compounds showed Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values comparable to the antifungal drug fluconazole. researchgate.net Another novel quinoxaline (B1680401) derivative, 3-hydrazinoquinoxaline-2-thiol, was found to be more effective than Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov

The antifungal potential of acylhydroquinones has also been explored. mdpi.com In a study of 2-acyl-1,4-benzohydroquinone and 2-acyl-1,4-naphthohydroquinone derivatives, 2-octanoylbenzohydroquinone was the most active, with MIC values ranging from 2 to 16 μg/mL against various Candida and filamentous fungi strains. mdpi.com Notably, its activity against Candida krusei was comparable to that of amphotericin B. mdpi.com

Antineoplastic and Cytotoxic Effects

Mechanisms of Anticancer Action (e.g., inhibition of cell growth, induction of apoptosis)

Quinolone and its derivatives have emerged as a promising class of compounds with potential anticancer properties, primarily through the induction of apoptosis, or programmed cell death. nih.govnih.gov Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov The anticancer mechanism of these compounds often involves triggering apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. nih.govmdpi.com

One of the key mechanisms by which quinolone derivatives exert their anticancer effects is by inducing cell cycle arrest, often at the G2/M phase. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating, ultimately leading to apoptotic cell death. nih.gov For example, a study on tetrahydroquinolinone derivatives showed that they induced cell cycle arrest at the G2/M phase in lung cancer cells, which was followed by apoptosis. nih.gov

The induction of apoptosis by these compounds is often associated with changes in the expression of key regulatory proteins. This includes an increase in the levels of pro-apoptotic proteins like Bak and BAX, and a decrease in the levels of anti-apoptotic proteins such as BCL-2. nih.gov The altered BAX:BCL-2 ratio is a critical factor in initiating the apoptotic cascade. nih.gov Furthermore, the activation of caspases, which are the executioners of apoptosis, is a common feature of the anticancer activity of quinolone derivatives. nih.govmdpi.com

Some quinazoline-based drugs, which share a similar structural core, are known to inhibit protein kinases by competing with ATP at its catalytic site, thereby blocking signaling pathways that are crucial for cancer cell survival and proliferation. mdpi.com

In Vitro Cytotoxicity Studies (e.g., MCF-7 cell line)

The cytotoxic effects of compounds related to this compound have been evaluated in various cancer cell lines, including the MCF-7 human breast cancer cell line. nih.gov For instance, an extract from Populus nigra buds, which contains phenolic compounds, was assessed for its in vitro anticancer activity against MCF-7 cells using the MTT assay to determine cell viability. nih.gov The study also investigated the extract's effect on cell invasion through a scratch assay and analyzed apoptosis using DAPI staining and Annexin V-FITC assays. nih.gov

In a different study, a series of 4-anilinoquinazoline (B1210976) analogues were tested for their anticancer efficacy in human breast cancer (BT-20) and colorectal cancer cell lines. mdpi.com One compound, DW-8, demonstrated the highest anticancer efficacy and selectivity in colorectal cancer cells. mdpi.com

Furthermore, a novel synthesized compound, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e), was shown to inhibit cell growth and induce cell death in a time- and dose-dependent manner in human ovarian cancer cell lines. nih.gov

DNA Cleavage Activity

The ability of certain chemical compounds to cleave DNA is a significant aspect of their potential as anticancer agents. Some dehydroabietylamine (B24195) derivatives have been synthesized and shown to possess both antitumor and DNA cleavage activities against plasmid DNA. nih.govresearchgate.net The mechanism of DNA cleavage can vary. For some compounds, the presence of a carbonyl group appears to be important for this activity, and introducing an electron-withdrawing group can weaken it, possibly due to steric hindrance. nih.gov Other compounds with an oxime structure can partially convert supercoiled DNA (Form I) to a relaxed form (Form II). nih.gov Still others may induce a different form of cleavage, converting Form I to Form III, suggesting a nucleophilic reaction mechanism. nih.gov

The presence of metal ions can also influence DNA cleavage activity. For example, the presence of Cu2+ ions was found to inhibit the DNA-cleaving activity of some dehydroabietylamine derivatives, suggesting that the interaction of the metal ion with the compound's carbonyl group may be a key factor in the mechanism of DNA damage. nih.gov

In a different study, dihydroxo-bridged dicopper(II) complexes with phenanthroline bases demonstrated significant cleavage of supercoiled pUC19 DNA. nih.gov The mechanism of cleavage was found to be dependent on the specific complex and the conditions. In the presence of a reducing agent, the cleavage involved hydroxyl radicals. nih.gov Photo-induced DNA cleavage was also observed, with the reactive species being singlet oxygen under UV light and hydroxyl radicals under red light. nih.gov These complexes also exhibited DNA hydrolase activity. nih.gov

Furthermore, the compound 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (PGG) has been shown to induce apoptosis in cisplatin-resistant lung cancer cells by upregulating DNA damage proteins, including γ-H2AX, pCHK2, and p53. mdpi.com This indicates that PGG's anticancer effect is mediated through the induction of DNA damage. mdpi.com

Anti-inflammatory Properties

Quinoline and its derivatives have demonstrated significant anti-inflammatory properties in various studies. For example, a newly synthesized compound, 6-chloro-4-oximino-1-phenyl-1,2,3,4-tetrahydroquinoline (M-7074), exhibited potent anti-edema activities in rats, surpassing those of the well-known anti-inflammatory drug phenylbutazone (B1037) in several models. nih.gov M-7074 also showed an inhibitory effect on adjuvant arthritis in rats. nih.gov

Another derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, was found to possess anti-inflammatory properties by reducing oxidative stress. mdpi.comresearchgate.net In a study on acetaminophen-induced liver injury in rats, this compound lowered the levels of pro-inflammatory cytokines and NF-κB mRNA. mdpi.comresearchgate.net This reduction in inflammation was associated with a decrease in the activity of caspases involved in apoptosis. mdpi.comresearchgate.net

Coumarin derivatives, which share some structural similarities with quinolones, are also known for their anti-inflammatory effects. researchgate.net A series of 6-acyl-4-aryl/alkyl-5,7-dihydroxycoumarins were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. researchgate.net Several of these derivatives exhibited anti-inflammatory activities at low micromolar concentrations and also protected DNA from hydroxyl radical attack. researchgate.net

Furthermore, 8-benzylaminoxanthines, which have a different core structure but also exhibit anti-inflammatory activity, have been studied. nih.gov These compounds, acting as adenosine (B11128) A2A and dual A1/A2A receptor antagonists, showed anti-inflammatory effects in both in vitro and in vivo models. nih.gov The endogenous nucleoside adenosine, whose levels increase during inflammation, plays a key role in modulating the inflammatory response, and antagonists of its receptors can have beneficial effects. nih.gov

Antimalarial and Antiprotozoal Potential

The quinoline core is a well-established pharmacophore in the development of antimalarial drugs, with chloroquine (B1663885) being a notable example. youtube.com Derivatives of the quinoline scaffold continue to be a focus of research to combat drug-resistant strains of parasites. mdpi.com Research into quinoline-based compounds has demonstrated their potential against various protozoan parasites.

Studies on quinoline derivatives have shown significant in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov For instance, certain quinoline-ferrocene hybrids are effective against multi-drug resistant P. falciparum isolates. mdpi.com Furthermore, some quinoline-sulfonamide hybrids have displayed potent schizonticidal activity in vitro, with IC₅₀ values lower than that of chloroquine. mdpi.com

The antiprotozoal activity of quinoline derivatives extends beyond malaria. Synthesized quinoline derivatives have been evaluated against a panel of trypanosomatid protozoan parasites, including those that cause sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). nih.gov Several of these compounds exhibited significant antiprotozoal activity, with some showing submicromolar efficacy against T. b. rhodesiense and high selectivity. nih.gov The mechanism for some quinolone derivatives may involve bioactivation by type 1 nitroreductase within Leishmania and Trypanosoma species. mdpi.com Additionally, quinolin-2-one derivatives have demonstrated in vitro antileishmanial activity. nih.gov

Enzyme Inhibition Profiles

Derivatives of the quinolinone structure have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-metalloenzymes involved in various physiological processes. nih.govsemanticscholar.org Inhibition of specific CA isoforms has therapeutic potential for conditions like glaucoma and certain cancers. frontiersin.orgresearchgate.net

Specifically, derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one were synthesized and tested for their inhibitory activity against four human (h) CA isoforms: hCA I, hCA II, hCA IV, and the tumor-associated hCA IX. nih.govnih.gov While these compounds were generally weak inhibitors of hCA I and hCA II, they showed more potent inhibition against the cancer-related hCA IX isoform. nih.govnih.gov In another study, a series of quinazolinone derivatives demonstrated moderate to significant inhibition against both bovine carbonic anhydrase-II (bCA-II) and human carbonic anhydrase-II (hCA-II). frontiersin.orgresearchgate.net Kinetic studies revealed a competitive mode of inhibition for the most active compound in that series. frontiersin.orgresearchgate.net

Peptide-dihydroquinolinone conjugates have also been synthesized and evaluated for their CA inhibitory potential. nih.gov These compounds were found to be inactive against hCA I and hCA II but showed moderate to good inhibitory properties against hCA IX and hCA XII, with inhibition constants in the micromolar range. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Quinolinone Derivatives This table is for illustrative purposes and includes data for various quinolinone derivatives, not exclusively this compound.

| Compound Class | Target Enzyme | Inhibition Value (Ki or IC50) | Reference |

|---|---|---|---|

| Quinazolinone Derivatives | hCA-II | 14.0–59.6 μM (IC50) | frontiersin.orgresearchgate.net |

| Quinazolinone Derivatives | bCA-II | 8.9–67.3 μM (IC50) | frontiersin.orgresearchgate.net |

| 7-amino-3,4-dihydroquinolin-2(1H)-one Derivatives | hCA IX | 243.6–2785.6 nM (Ki) | nih.govnih.gov |

| Dipeptide–dihydroquinolinone Conjugates | hCA IX | 37.7–86.8 μM (Ki) | nih.gov |

| Dipeptide–dihydroquinolinone Conjugates | hCA XII | 2.0–8.6 μM (Ki) | nih.gov |

Quinolones are a major class of antibacterial agents that function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.govasm.org These enzymes are essential for bacterial DNA replication, making them validated drug targets. nih.govmdpi.com The mechanism of action involves the stabilization of a cleavage complex between the enzyme and DNA, leading to lethal double-stranded DNA breaks. nih.gov

While the 4-quinolone scaffold is well-established, 2-quinolones, which are isomers of 4-quinolones, have also been investigated for their antibacterial properties, with the assumption of a similar mechanism of action. nih.gov Studies have demonstrated that quinoline derivatives can inhibit Staphylococcus aureus DNA gyrase. researchgate.net The inhibitory concentrations of various quinolones against the supercoiling activity of purified S. aureus DNA gyrase have been shown to correlate with their antibacterial activity (MIC). nih.gov Both DNA gyrase and topoisomerase IV are considered the primary targets of aminocoumarin antibiotics in both E. coli and S. aureus. researchgate.net Computational studies have also suggested that 2-quinolone analogs can bind within the active site of the DNA gyrase B subunit. nih.gov

The quinoline scaffold is recognized as a versatile framework in the development of kinase inhibitors, which are crucial in cancer therapy for disrupting aberrant cell signaling pathways. nih.gov Several FDA-approved kinase inhibitors contain the quinoline structure. nih.gov

Derivatives of quinoline have shown inhibitory activity across a broad spectrum of kinases. nih.gov For example, a series of quinolone antibiotic derivatives were designed as selective inhibitors of Axl kinase, a promising target in cancer therapy. nih.gov One of the most promising compounds from this series demonstrated potent Axl kinase inhibition with an IC₅₀ value of 26 nM and exhibited high selectivity over a large panel of other kinases. nih.gov In silico studies, such as Comparative Molecular Field Analysis (CoMFA), have been used to model the 3D-QSAR of quinoline derivatives as inhibitors of serine/threonine kinase STK10, highlighting their potential in this area. mdpi.com

Other Biological Activities

The quinoline and quinazolinone cores are present in compounds that have been evaluated for anticonvulsant properties. researchgate.netorientjchem.orgnih.govmdpi.com A number of quinazolinone derivatives have shown a wide range of pharmacological effects, including anticonvulsant activity. orientjchem.org

In preclinical studies, novel synthesized quinazolinone derivatives demonstrated noteworthy anticonvulsant effects in the maximal electroshock (MES) test in mice, a standard screening model for antiepileptic drugs. researchgate.netorientjchem.org A separate study designed and synthesized a series of substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]-quinoline derivatives to meet the structural requirements for anticonvulsant properties. nih.gov The evaluation of these compounds in both MES and subcutaneous pentylenetetrazol (scPTZ) tests revealed that certain modifications to the parent structure led to significantly increased anticonvulsant activity. nih.gov For example, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline emerged as a particularly potent compound in this series. nih.gov Furthermore, some N-substituted-6-fluoro-quinazoline-4-amine derivatives have shown significant anticonvulsant activity with low neurotoxicity. mdpi.com

Antioxidant Properties

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Research has indicated that this compound possesses antioxidant capabilities. It is suggested to act by scavenging free radicals and mitigating cellular oxidative stress, which is a crucial mechanism for preventing cellular damage. The broader class of quinolinone compounds is recognized for a variety of biological activities, including antioxidant effects . While detailed mechanistic studies specifically on the antioxidant action of this compound are not extensively documented in the provided search results, its structural features are akin to other quinolinones known for their ability to donate hydrogen atoms or electrons to neutralize free radicals.

A study on quinoline derivatives has highlighted their potential as antioxidants with neuroprotective capabilities. This research predicted the antioxidant activity based on ionization potential and bond dissociation energies, which are related to the mechanisms of hydrogen atom transfer and single electron transfer in radical scavenging nih.govresearchgate.net. Although this study did not specifically name this compound, it underscores the potential of the quinoline framework in designing potent antioxidants nih.govresearchgate.net.

Neuroprotective Effects

The potential neuroprotective effects of this compound are an emerging area of interest, largely inferred from the activities of the broader quinolinone class and its derivatives. Quinoline derivatives are being investigated as multifunctional agents against neurodegenerative conditions like Alzheimer's and Parkinson's diseases. These compounds are expected to act as inhibitors of key enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B) nih.govresearchgate.netmdpi.com.

While direct studies on the neuroprotective activity of this compound are not prominent in the available research, the development of new quinolylnitrone derivatives as neuroprotective agents for ischemic stroke offers valuable insights. For instance, research on quinolylnitrones has identified compounds with significant neuroprotective power in cellular models of ischemia nih.gov. Furthermore, studies on other tetrahydroquinoline derivatives have demonstrated anticonvulsant effects in experimental models mdpi.com. The inclusion of the this compound moiety in the design of potent Factor XIa inhibitors, which are being explored for various therapeutic applications, also hints at the versatile nature of this scaffold, though a direct link to neuroprotection from this context is not established nih.govresearchgate.netscience.govsemanticscholar.org.

Anti-Helminthic Activity

Helminth infections remain a significant global health issue, and the development of new anthelmintic agents is crucial to combat drug resistance. The quinoline core is present in some compounds with demonstrated anti-helminthic properties. For instance, studies on 2,3-disubstituted quinoline derivatives and imidazo[4,5-f]quinolin-9-ols have reported significant activity against various worms, including the mouse tapeworm Hymenolepis nana nih.govacs.org.

However, based on the available scientific literature, there is a lack of specific research data on the anti-helminthic activity of this compound itself. While the broader class of quinoline derivatives shows promise in this therapeutic area, dedicated studies to evaluate this particular compound for such activity are not apparent researchgate.netresearchgate.net.

Cardiovascular Activities

The most significant and well-documented pharmacological application of this compound is in the realm of cardiovascular drug discovery, specifically as a critical component in the development of Factor XIa (FXIa) inhibitors. FXIa is a serine protease that plays a key role in the amplification of the coagulation cascade, and its inhibition is a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies mdpi.comnih.govresearchgate.netscience.govnih.gov.

The this compound moiety serves as a neutral fragment that effectively binds to the S1 pocket of the FXIa enzyme nih.govresearchgate.netsemanticscholar.orgnih.govacs.org. This interaction is a crucial starting point in the design of potent and selective FXIa inhibitors. Through fragment-based drug design and structure-aided design, this quinolinone fragment has been chemically elaborated to interact with other binding sites on the enzyme, leading to the development of highly potent inhibitors. For example, a derivative incorporating this fragment achieved a FXIa IC₅₀ of 1.0 nM nih.govacs.orgresearchgate.netscience.gov.

The table below summarizes the activity of a key FXIa inhibitor derivative incorporating the this compound scaffold.

| Compound Derivative | Target | IC₅₀ (nM) | Selectivity |

| Phenylalanine-based inhibitor with this compound moiety | Human FXIa | 1 | >100,000-fold over thrombin, FIXa, FXa, plasmin, trypsin, and tPA |

| Plasma kallikrein | 27 |

Data sourced from a review of patent literature on Factor XIa inhibitors. nih.govnih.gov

This demonstrates the pivotal role of this compound in the creation of next-generation anticoagulants for the prevention and treatment of thromboembolic disorders mdpi.com.

Multi-target Drug Design Implications

The use of this compound in the development of FXIa inhibitors exemplifies its importance in multi-target drug design, particularly through fragment-based lead generation (FBLG) and structure-aided drug design (SADD). In this approach, small molecular fragments that bind to specific pockets of a biological target are identified and then optimized and linked together to create a more potent and selective lead compound nih.govsemanticscholar.orgacs.org.

The this compound fragment was identified through virtual screening and NMR studies as a novel binder to the S1 pocket of FXIa nih.govacs.org. X-ray crystallography has been instrumental in visualizing the binding mode of this fragment, which has guided the subsequent chemical modifications to expand the molecule to interact with the S1' and S2' pockets of the enzyme nih.govnih.govacs.orgresearchgate.net. This strategy has led to the successful design of some of the most potent and selective FXIa inhibitors reported to date nih.govacs.orgresearchgate.netscience.gov.

The successful application of this compound in this context highlights its value as a versatile scaffold in medicinal chemistry. Its neutral nature and specific binding properties make it an attractive starting point for developing inhibitors for other serine proteases or even for designing molecules that can modulate multiple targets simultaneously to achieve a desired therapeutic effect mdpi.comnih.govscience.gov.

Iv. Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Conformational Analysis and Molecular Features Influencing Activity

The biological activity of 6-chloro-3,4-dihydro-1H-quinolin-2-one is intrinsically linked to its three-dimensional structure and the spatial arrangement of its atoms. Conformational analysis, often aided by computational methods like Density Functional Theory (DFT), helps in understanding the stable conformations of the molecule. For quinolinone derivatives, the planarity of the bicyclic ring system and the orientation of substituents are key determinants of their interaction with biological targets. scielo.br

Key molecular features that influence the activity of this class of compounds include:

The Quinolinone Core: This bicyclic scaffold is a recognized pharmacophore present in numerous biologically active compounds. mdpi.com Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, is fundamental to its biological effects.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy gap between the HOMO and LUMO (Egap) is a critical parameter. A larger Egap suggests higher kinetic stability and greater resistance to charge transfer, which can influence the reactivity and metabolic stability of the compound. scielo.br For instance, in a study of related quinolinones, a larger HOMO-LUMO gap was associated with greater stability. scielo.br

Impact of Substituent Position and Nature (e.g., Chlorine at C-6, Halogenation, Methyl Groups)

The type and position of substituents on the quinolinone ring system have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity.

Chlorine at C-6: The presence of a chlorine atom at the C-6 position is a significant feature. Halogens, being electron-withdrawing groups, can influence the electronic distribution within the molecule, affecting its binding affinity to target proteins. mdpi.com For example, in the related 1-phenylbenzazepine scaffold, a 6-chloro group has been shown to enhance affinity for the D1 dopamine (B1211576) receptor. mdpi.com The substitution pattern on the benzene (B151609) ring of the quinoline (B57606) core, including the position of the chlorine atom, can alter the aromatic properties of the ring system, which in turn can affect interactions with biological targets. mdpi.com

Other Halogenation: The replacement of the chlorine at C-6 with other halogens, such as bromine, can modulate activity. For instance, 6-bromo-3,4-dihydro-1H-quinolin-2-one, a close analog, has been investigated as a fragment in activated factor XI (FXIa) inhibitors for anticoagulant therapies. While the chloro and bromo derivatives can exhibit comparable binding affinity, they differ in properties like hydrophilicity and permeability, which can affect their pharmacokinetic profiles.

Methyl Groups: The introduction of methyl groups at various positions can also influence activity. For example, in a study on 4-chloro-8-methylquinolin-2(1H)-one, the methyl group at the C-8 position influences the reactivity of the compound. mdpi.com In other quinoline derivatives, the position of a methyl group (e.g., at C-5 versus C-6) has been shown to result in more potent anticancer activity. biointerfaceresearch.com

Table 1: Impact of Substituents on the Activity of Quinolinone and Related Derivatives

| Substituent | Position | Observed Effect | Compound Class | Reference |

|---|---|---|---|---|

| Chlorine | C-6 | Enhances D1R affinity | 1-Phenylbenzazepines | mdpi.com |

| Bromine | C-6 | Acts as a neutral fragment in FXIa inhibitors | 3,4-dihydro-1H-quinolin-2-ones | |

| Methyl | C-5 | More potent anticancer activity compared to C-6 substitution | Indole-based quinolines | biointerfaceresearch.com |

| Hydroxyl | C-2 | Highest activity against DT-diaphorase | 5,8-quinolinedione | mdpi.com |

Development of QSAR Models for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.trresearchgate.net These models are powerful tools in drug discovery, enabling the prediction of the activity of novel compounds and accelerating the design of more effective drugs. dergipark.org.tr

The development of robust QSAR models relies on the calculation of various molecular descriptors that numerically represent the physicochemical properties of the molecules. For quinolinone and related heterocyclic derivatives, a wide range of descriptors are employed: researchgate.netdergipark.org.tr

Electronic Descriptors: These include HOMO and LUMO energies, dipole moment, electronegativity, and partial atomic charges. dergipark.org.trnih.gov They provide insights into the electronic aspects of molecule-target interactions.

Thermodynamic Descriptors: Parameters such as entropy and heat capacity can be used to describe the thermodynamic properties of the molecules. dergipark.org.tr

Topological and Geometrical Descriptors: Molecular volume, surface area, and molar refractivity describe the size and shape of the molecule. dergipark.org.trresearchgate.net

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor for predicting the absorption and distribution of a drug. dergipark.org.trnih.gov

QSAR studies have been successfully applied to predict the biological activities of quinolinone derivatives against various diseases.

Anticancer Activity: QSAR models have been developed for quinoline derivatives to predict their anticancer activity. researchgate.netnih.gov For example, a study on quinazoline (B50416) derivatives identified constitutional, functional, and charge descriptors as significant parameters for predicting cytotoxic activity against a breast cancer cell line. nih.gov Another QSAR study on camptothecin (B557342) derivatives, which contain a quinoline core, used constitutional and geometrical descriptors to predict their anticancer activity as DNA topoisomerase I inhibitors. researchgate.net

Anti-inflammatory Activity: QSAR models have also been established for the anti-inflammatory activity of quinoline and related heterocyclic derivatives. dergipark.org.trmdpi.com A study on 5,8-quinolinequinone derivatives derived QSAR models for their anti-proliferative and anti-inflammatory activities, highlighting the importance of various electronic and thermodynamic parameters. dergipark.org.tr

Table 2: Selected Molecular Descriptors Used in QSAR Studies of Quinolinone and Related Derivatives

| Descriptor Type | Specific Descriptors | Biological Activity Correlation | Reference |

|---|---|---|---|

| Electronic | HOMO-LUMO energy gap, Partial atomic charges, Dipole moment | Antibacterial, Anticancer | dergipark.org.trnih.gov |

| Hydrophobic | logP (Octanol-water partition coefficient) | Antibacterial, Antiviral | nih.govmdpi.com |

| Geometrical | Molecular Volume, Molar Refractivity | Anticancer | researchgate.net |

| Thermodynamic | Entropy, Heat Capacity | Anti-inflammatory | dergipark.org.tr |

Rational Design of Novel this compound Derivatives

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of novel derivatives of this compound with improved biological activity. By understanding which structural modifications enhance or diminish activity, medicinal chemists can synthesize new compounds with a higher probability of success. nih.gov

For instance, based on the importance of the C-6 chloro substituent, further exploration of different halogen substitutions at this position could be undertaken to fine-tune activity. Similarly, the introduction of various substituents at other positions, guided by the predictions of validated QSAR models, can lead to the discovery of more potent and selective agents. nih.gov The principle of creating hybrid molecules, which combine the this compound scaffold with other known pharmacophores, is another promising strategy for developing novel therapeutic agents. nih.gov

V. Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This analysis is crucial for understanding how a compound like 6-chloro-3,4-dihydro-1H-quinolin-2-one might inhibit a specific protein target.

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. For quinolinone derivatives, these interactions are key to their binding affinity and selectivity.

Hydrogen Bonds: These are critical for anchoring a ligand within a protein's active site. The quinolinone scaffold contains hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen), which can form crucial connections with amino acid residues in a target protein.

Pi-Pi Stacking: The aromatic ring of the quinolinone core is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the binding energy and stability of the complex.

Docking studies not only predict the binding pose but also identify the specific amino acid residues that form the critical interactions. For example, in studies of related inhibitors targeting phosphodiesterase 3A (PDE3A), specific residues within the active site are identified as being crucial for binding. While direct data for this compound with PDE3A is not specified, the methodology allows for the identification of analogous key residues for any given target. For instance, in studies of inhibitors for the SHP2 protein, mutagenesis and docking simulations work in tandem to validate which residues are essential for ligand binding. nih.gov

Derivatives of the quinolinone scaffold have been computationally evaluated against several important biological targets.

PDE3A: Phosphodiesterase 3A inhibitors are potential antiplatelet agents. Homology models of PDE3A have been used to perform docking studies with various inhibitor scaffolds, revealing that most compounds establish hydrogen bonds with key catalytic amino acids. plos.org The quinolinone core, with its hydrogen bonding capabilities, is a candidate for such interactions.

DHFR: Dihydrofolate reductase is a key enzyme in bacterial metabolism, making it a target for antimicrobial agents. Molecular docking studies of various quinoline (B57606) derivatives against human DHFR (PDB ID: 1DLS) have shown that these compounds can have a strong binding affinity, suggesting their potential as DHFR inhibitors. researchgate.netbenthamdirect.combenthamdirect.com Docking simulations help identify the specific interactions that lead to this affinity. nih.gov

SHP2 protein: The Src homology-2 domain-containing protein tyrosine phosphatase (SHP2) is a well-recognized target for cancer therapy. nih.govrsc.org Virtual screening and molecular docking have been employed to identify novel SHP2 inhibitors. nih.gov These studies propose binding modes where the inhibitor interacts with key residues in the catalytic site, a process that can be guided by the structural features of the this compound scaffold. mdpi.com

Table 1: Example of Docking Study Results for Quinoline Derivatives Against Various Targets

| Ligand Class | Target Protein | PDB ID | Key Findings | Reference |

| Quinoline Derivatives | Dihydrofolate Reductase (DHFR) | 1DLS | Compounds showed low binding energy and good binding affinity. | researchgate.netbenthamdirect.com |

| Bicyclic Pyridazinones | Phosphodiesterase 3A (PDE3A) | (Homology Model) | Ligands form H-bonds with catalytic amino acids. | plos.org |

| Quinolin-4(1H)-one Derivatives | VEGFR-2 | N/A | Strong inhibitory action with binding affinities from -14.65 to -11.31 Kcal/mol. | fmhr.org |

| Quinazoline (B50416) Derivatives | Phosphodiesterase 7A (PDE7A) | 3G3N | Docking scores were superior to the co-crystallized ligand. | nih.gov |

| Camptothecin (B557342) Analogs | SHP2 | N/A | Ligands showed selective and specific binding to the protein's active site. | mdpi.com |

Molecular Dynamics Simulations for Binding Affinity Assessment

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of the protein and ligand over time (typically nanoseconds), MD can assess the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy. nih.govnih.gov For quinoline and quinazolinone derivatives, MD simulations have been used to:

Confirm the stability of protein-ligand complexes predicted by docking. mdpi.comresearchgate.net

Analyze the flexibility of protein residues within the binding pocket. researchgate.net

Calculate binding free energies using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to rank potential inhibitors. nih.govnih.gov

These simulations are crucial for validating docking results and ensuring that the predicted interactions are maintained in a dynamic, more realistic environment. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

A compound's efficacy is determined not just by its interaction with the target, but also by its pharmacokinetic properties. In silico ADMET prediction is a vital step in early-stage drug discovery that helps to identify candidates with favorable drug-like properties and flag those likely to fail later in development. mdpi.com For quinoline derivatives, various ADMET parameters are calculated computationally.

Table 2: Key ADMET Properties and Their Significance

| Property | Description | Importance in Drug Discovery |

| Absorption | How the drug enters the bloodstream (e.g., from the gut). | Determines oral bioavailability. |

| Distribution | Where the drug travels in the body. | Affects whether the drug can reach its target site. |

| Metabolism | How the body chemically modifies the drug. | Influences the drug's half-life and potential for producing toxic metabolites. |

| Excretion | How the drug is eliminated from the body. | Determines the duration of action and potential for accumulation. |

| Toxicity | The potential for the drug to cause harm. | A critical factor for safety and patient tolerability. |

Studies on various quinoline derivatives have utilized computational tools to predict these properties, revealing that many have good absorption and drug-like characteristics, making them suitable for further development. benthamdirect.combenthamdirect.comnih.gov

Two of the most critical factors influencing a drug's absorption and distribution are its hydrophilicity (water-loving nature) and its ability to permeate biological membranes. These properties are often estimated using computational descriptors.

Hydrophilicity: Often quantified by the partition coefficient (LogP), which measures a compound's solubility in a lipid-like environment versus a water-like one. A balanced LogP is crucial for a drug to be soluble in the aqueous environment of the blood while also being able to cross lipid cell membranes. Computational studies on quinoline-quinone hybrids have determined their lipophilicity, finding that structural modifications significantly impact this value. mdpi.com

Permeability: This is predicted using parameters like the Topological Polar Surface Area (TPSA) and by adherence to empirical rules like Lipinski's Rule of Five. These metrics help to forecast a compound's ability to be absorbed through the gut wall and to cross other biological barriers, such as the blood-brain barrier. QSAR models for quinoline derivatives often incorporate these descriptors to predict their potential for good oral bioavailability. nih.gov

Drug-likeness Assessment

The evaluation of a compound's drug-likeness is a critical step in early-phase drug discovery, helping to predict its potential for oral bioavailability. This assessment is often guided by established principles such as Lipinski's Rule of Five. drugbank.com These rules outline specific physicochemical properties that are common among orally active drugs. drugbank.com

An analysis of this compound against Lipinski's criteria suggests a favorable profile for a drug-like molecule. The rule of five states that an orally active drug should generally have:

No more than 5 hydrogen bond donors (the sum of OH and NH groups).

No more than 10 hydrogen bond acceptors (the sum of N and O atoms).

A molecular mass under 500 daltons. drugbank.com

An octanol-water partition coefficient (log P) not greater than 5. drugbank.com

The molecular formula for this compound is C₉H₈ClNO. sigmaaldrich.com Based on its structure, the compound has one hydrogen bond donor (the N-H group) and one hydrogen bond acceptor (the carbonyl oxygen atom). Its molecular weight is 181.62 g/mol . sigmaaldrich.com These values fall well within the parameters set by Lipinski's rules. While the log P value requires experimental or computational determination, the other metrics strongly indicate good potential for oral absorption and bioavailability. Studies on similar heterocyclic compounds, such as indolinone derivatives, have also utilized these computational predictions to establish drug-like characteristics. nih.gov

Table 1: Drug-likeness Profile of this compound based on Lipinski's Rule of Five

| Property | Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 181.62 g/mol sigmaaldrich.com | < 500 Da drugbank.com | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 drugbank.com | Yes |

| Hydrogen Bond Acceptors | 1 | ≤ 10 drugbank.com | Yes |

| Log P | Predicted values vary | ≤ 5 drugbank.com | Likely |

Quantum Chemical Calculations (e.g., DFT, MEP, FMO analysis)

Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for this purpose. nanobioletters.com For quinoline derivatives, calculations are often performed using the B3LYP method with a 6-311++G(d,p) basis set to optimize the molecular geometry and investigate its electronic properties. dergipark.org.trresearchgate.net

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. bhu.ac.in The map uses a color spectrum to represent the electrostatic potential on the molecule's surface. Regions of negative potential, typically colored red, are rich in electrons and susceptible to electrophilic attack. In this compound, these areas are expected around the highly electronegative oxygen atom of the carbonyl group and the chlorine atom. researchgate.net Conversely, regions of positive potential, shown in blue, are electron-deficient and are targets for nucleophiles. These are generally located around the hydrogen atoms, particularly the one attached to the nitrogen. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. nih.gov

In studies of similar chloro-substituted quinoline compounds, it has been shown that the presence of the chlorine atom significantly influences the electronic properties and reactivity of the quinoline structure. dergipark.org.tr DFT calculations for this compound would elucidate the precise energies of its HOMO and LUMO orbitals and the resulting energy gap, providing a quantitative measure of its chemical reactivity and kinetic stability. researchgate.net

Table 2: Typical Parameters for Quantum Chemical Calculations

| Calculation Type | Method/Basis Set | Key Parameters Investigated |

|---|---|---|

| Geometry Optimization | DFT (B3LYP/6-311++G(d,p)) researchgate.net | Bond lengths, bond angles, dihedral angles |

| Electronic Properties | TD-DFT researchgate.net | HOMO energy, LUMO energy, Energy gap |

| Reactivity Analysis | MEP Analysis researchgate.net | Electron density distribution, nucleophilic and electrophilic sites |

Vi. Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 1D, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 6-chloro-3,4-dihydro-1H-quinolin-2-one by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the chlorinated benzene (B151609) ring typically appear as multiplets in the downfield region, a result of their distinct electronic environments and spin-spin coupling interactions. The two methylene (B1212753) groups (-CH₂-) in the dihydro part of the quinolinone ring give rise to signals in the aliphatic region, often as triplets, due to coupling with their neighboring protons. The N-H proton of the amide group usually appears as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show distinct peaks for the carbonyl carbon of the lactam ring, the aromatic carbons (with the carbon attached to the chlorine atom being significantly affected), and the two aliphatic carbons of the dihydropyridinone ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the chlorine atom and the amide group.

1D and 2D-NMR Techniques: One-dimensional (1D) NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the molecule, while HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Proton | Approximate Chemical Shift (δ) |

| Aromatic-H | 7.0 - 7.5 (m) |

| N-H | 8.0 - 9.0 (br s) |

| -CH₂- (adjacent to C=O) | ~2.6 (t) |

| -CH₂- (adjacent to aromatic ring) | ~3.0 (t) |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Mass Spectrometry (MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound.